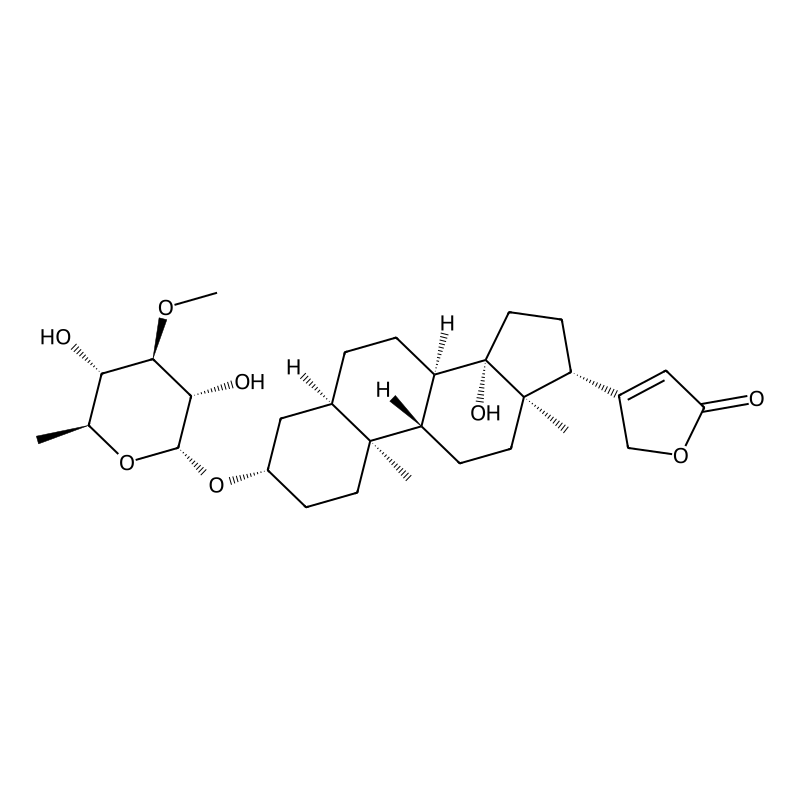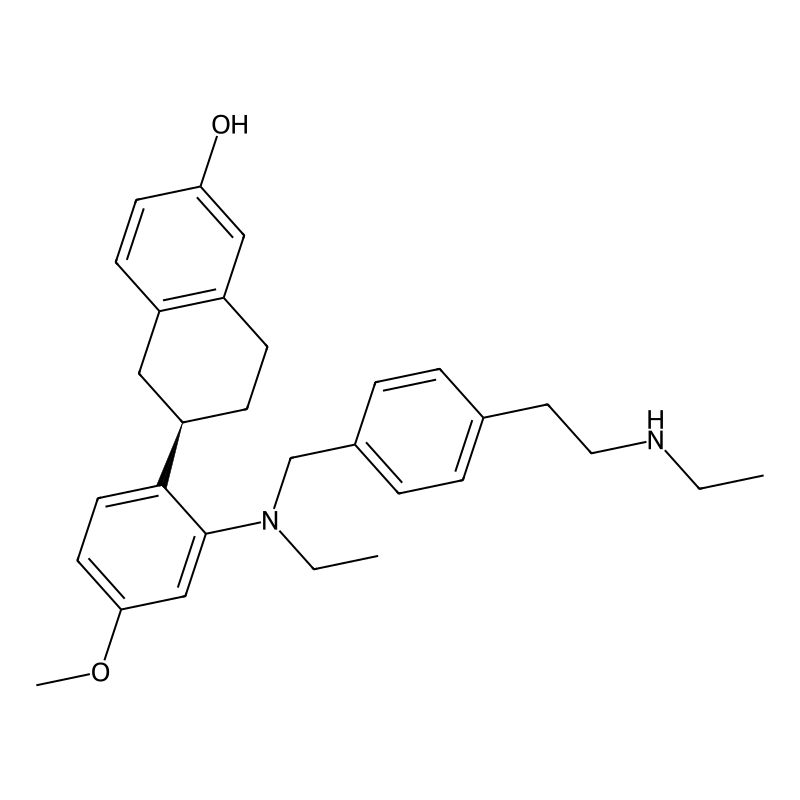Neriifolin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Pharmaceutical Research
- Reference Standard: Neriifolin serves as a crucial reference standard in pharmaceutical research, enabling researchers to compare the quality and purity of other extracts or synthesized compounds containing the same molecule. This ensures the accuracy and consistency of results in drug development and testing [].
- Drug Discovery: The unique chemical properties and potential biological activities of Neriifolin make it a valuable tool in drug discovery. Researchers can utilize it to identify and develop novel therapeutic agents for various diseases. Studies have explored its potential in areas like cancer, neurodegenerative diseases, and inflammation [, ].
Natural Product Synthesis
Neriifolin plays a vital role in the field of natural product synthesis. Its well-defined chemical structure serves as a building block or starting material for the synthesis of more complex natural products with potential therapeutic or functional applications. By understanding the synthesis and properties of Neriifolin, researchers can gain valuable insights into the design and development of other natural products with desired properties [].
Neriifolin is a cardiac glycoside primarily derived from the seeds of the Cerbera manghas and Thevetia peruviana plants. It is chemically classified as a cardenolide, characterized by its steroid structure with a lactone ring. The molecular formula for neriifolin is . This compound has garnered attention for its diverse biological activities, including neuroprotective effects and potential anticancer properties.
Neriifolin exhibits notable interactions with the sodium/potassium adenosine triphosphatase (Na+/K+-ATPase) enzyme, which is crucial for maintaining cellular ion balance. Its binding to this enzyme can lead to increased intracellular calcium concentrations, subsequently affecting cardiac contractility and neuronal excitability . In various
Neriifolin has demonstrated a range of biological activities:
- Anticancer Effects: Studies have shown that neriifolin induces apoptosis in various cancer cell lines, including ovarian and prostate cancer cells. It operates through mechanisms such as DNA damage repair attenuation and endoplasmic reticulum stress induction .
- Neuroprotection: Neriifolin has been identified as a neuroprotective agent in models of ischemic stroke, showing potential in delaying neuronal degeneration . Its protective effects are attributed to its action on Na+/K+-ATPase, which plays a role in cellular survival during ischemic conditions.
The synthesis of neriifolin can be achieved through extraction from natural sources or via chemical synthesis. The extraction process typically involves solvent extraction techniques from the seeds of Cerbera manghas or Thevetia peruviana, followed by purification steps such as chromatography. Chemical synthesis may involve the modification of existing cardiac glycosides or other steroid derivatives to produce neriifolin and its derivatives .
Neriifolin's applications span several fields:
- Pharmacology: It is being explored for its potential use in treating cardiovascular diseases due to its cardiotonic properties.
- Oncology: Its ability to induce apoptosis in cancer cells makes it a candidate for cancer therapy research.
- Neuroscience: Neriifolin's neuroprotective effects suggest potential applications in treating neurodegenerative diseases and stroke .
Interaction studies have revealed that neriifolin interacts significantly with Na+/K+-ATPase, leading to altered cellular signaling pathways that promote apoptosis in cancer cells and neuroprotection in ischemic conditions. These interactions highlight its dual role as both a therapeutic agent and a potential toxin at higher concentrations . Further studies are required to elucidate the full spectrum of its interactions within biological systems.
Neriifolin shares structural similarities with other cardiac glycosides, which include:
| Compound | Source | Primary Use | Unique Features |
|---|---|---|---|
| Digitoxin | Digitalis purpurea | Heart failure treatment | Longer half-life than digoxin |
| Digoxin | Digitalis lanata | Heart failure treatment | Widely used; well-studied |
| Ouabain | Strophanthus gratus | Cardiotonic agent | Used in some African traditional medicine |
| Oleandrin | Nerium oleander | Anticancer properties | Potent cytotoxic effects |
Neriifolin is unique among these compounds due to its specific neuroprotective effects and its ability to induce apoptosis selectively in cancer cells while maintaining some cardiotonic activity . This duality presents opportunities for developing targeted therapies that exploit both its cardiac and anticancer properties.
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Melting Point
UNII
GHS Hazard Statements
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Acute Toxic
Other CAS
Use Classification
Dates
2. Mutalip SS, Yunos NM, Abdul-Rahman PS, Jauri MH, Osman A, Adenan MI. Mechanisms of action of 17βH-neriifolin on its anticancer effect in SKOV-3 ovarian cancer cell line. Anticancer Res. 2014 Aug;34(8):4141-51. PMID: 25075041.
3. Carlier J, Guitton J, Bévalot F, Fanton L, Gaillard Y. The principal toxic glycosidic steroids in Cerbera manghas L. seeds: identification of cerberin, neriifolin, tanghinin and deacetyltanghinin by UHPLC-HRMS/MS, quantification by UHPLC-PDA-MS. J Chromatogr B Analyt Technol Biomed Life Sci. 2014 Jul 1;962:1-8. doi: 10.1016/j.jchromb.2014.05.014. Epub 2014 May 17. PMID: 24878878.
4. MEZEY K. Potency and pharmacological actions of neriifolin, a glycoside of thevetia neriifolia. Arch Int Pharmacodyn Ther. 1950 Dec;84(2-3):367-75. PMID: 14790880.
5. Yunos NM, Osman A, Jauri MH, Sallehudin NJ, Mutalip SSM. The In Vitro Anti-Cancer Activities of 17βH-Neriifolin Isolated from Cerbera odollam and its Binding Activity on Na+, K+-ATPase. Curr Pharm Biotechnol. 2020;21(1):37-44. doi: 10.2174/1389201020666190917154850. PMID: 31530258.








